{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Description
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is a secondary amine featuring a benzyloxy-substituted phenyl group attached to a methylamine backbone, with a sec-butyl (butan-2-yl) group as the alkyl substituent. The benzyloxy group (C₆H₅-O-CH₂-) at the para position of the phenyl ring enhances aromatic interactions, while the butan-2-yl group contributes steric bulk and lipophilicity.
Molecular Formula: C₁₈H₂₃NO Molecular Weight: 269.38 g/mol Key Features:
- Benzyloxy group for aromatic stabilization.
- Butan-2-yl substituent for moderate lipophilicity.
- Potential applications in medicinal chemistry due to modular structure.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17/h4-12,15,19H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQFYTAWDJPGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products
Oxidation: Benzylic oxidation yields aldehydes or carboxylic acids.
Reduction: Reduction produces various amine derivatives.
Substitution: Substitution reactions result in the formation of new substituted benzyl compounds.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
(a) {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
- Structure : Replaces butan-2-yl with isopropyl (propan-2-yl).
- Molecular Formula: C₁₇H₂₁NO
- Molecular Weight : 255.36 g/mol
(b) {[4-(Benzyloxy)phenyl]methyl}(methyl)amine
- Structure : Methyl group instead of butan-2-yl.
- Molecular Formula: C₁₅H₁₇NO
- Molecular Weight : 227.30 g/mol
- Comparison : Higher polarity due to shorter alkyl chain, likely improving aqueous solubility but limiting lipid bilayer penetration .
Substituent Variations on the Aromatic Ring
(a) {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine
(b) {[4-(Trifluoromethyl)phenyl]methyl}(butan-2-yl)amine Derivatives
- Structure : Replaces benzyloxy with trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups.
- Example : {[4-(Trifluoromethyl)-1H-imidazol-2-yl]methyl}amine derivative (C₁₉H₁₈F₃N₃O).
- Molecular Weight : 361.37 g/mol
Chain Length and Branching in Alkyl Groups
(a) Butan-2-yl vs. 2-Methylpropyl (Isobutyl)
- Example : {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine.
- Molecular Formula: C₁₈H₂₃NO (same as target).
- Comparison : Isobutyl’s branching may reduce steric hindrance compared to sec-butyl, subtly altering conformational flexibility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₈H₂₃NO | 269.38 | Benzyloxy, sec-butyl |
| Propan-2-yl Analog | C₁₇H₂₁NO | 255.36 | Benzyloxy, isopropyl |
| 3-Methoxy Derivative | C₁₉H₂₅NO₂ | 299.41 | Benzyloxy, methoxy, sec-butyl |
| Trifluoromethyl Derivative | C₁₉H₁₈F₃N₃O | 361.37 | Trifluoromethyl, imidazolyl |
- Lipophilicity : Butan-2-yl > Propan-2-yl > Methyl (based on alkyl chain length).
- Polarity : Methoxy-substituted derivatives > Trifluoromethyl derivatives > Target compound .
Biological Activity
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine, an organic compound belonging to the class of amines, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for further exploration in pharmacology and medicinal chemistry.
Structural Overview
The compound features a benzyloxy group attached to a phenyl ring, with a butan-2-ylamine moiety. This structural arrangement is significant as it influences the compound's solubility, stability, and interaction with biological molecules.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzyloxy group enhances binding affinity, while the butan-2-ylamine component contributes to overall stability. This compound has been noted for its ability to modulate enzyme activity and receptor functions, leading to various biological effects.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on monoamine oxidase B (MAO-B). For instance, derivatives containing similar structural motifs have shown potent MAO-B inhibitory activity, with IC50 values in the low micromolar range, indicating potential applications in treating neurodegenerative diseases like Parkinson's disease .
2. Antioxidant Properties
The compound has also been explored for its antioxidant capabilities. Some derivatives have demonstrated significant oxidative stress reduction, which is crucial in preventing cellular damage associated with various diseases .
3. Neuroprotective Effects
Studies suggest that compounds with similar structures may offer neuroprotective effects against neuroinflammation and oxidative stress. For example, certain derivatives have shown promise in protecting neuronal cells from damage induced by toxic agents .
Case Study 1: MAO-B Inhibition
A study evaluated the MAO-B inhibitory activity of several derivatives related to this compound. The most potent derivative exhibited an IC50 value of 0.062 µM, highlighting the potential of these compounds in developing selective MAO-B inhibitors for therapeutic use against Parkinson's disease .
Case Study 2: Antioxidative and Neuroprotective Effects
Another investigation focused on the antioxidative properties of related compounds, revealing that specific derivatives not only inhibited MAO-B but also displayed significant antioxidant activity (ORAC = 2.27 Trolox equivalent). These findings suggest a dual mechanism where the compounds protect neuronal health while inhibiting detrimental enzymatic activity .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
